N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797281-66-3
VCID: VC7421343
InChI: InChI=1S/C13H21NO4S/c1-4-8-19(15,16)14-10-13(18-3)11-6-5-7-12(9-11)17-2/h5-7,9,13-14H,4,8,10H2,1-3H3
SMILES: CCCS(=O)(=O)NCC(C1=CC(=CC=C1)OC)OC
Molecular Formula: C13H21NO4S
Molecular Weight: 287.37

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide

CAS No.: 1797281-66-3

Cat. No.: VC7421343

Molecular Formula: C13H21NO4S

Molecular Weight: 287.37

* For research use only. Not for human or veterinary use.

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide - 1797281-66-3

Specification

CAS No. 1797281-66-3
Molecular Formula C13H21NO4S
Molecular Weight 287.37
IUPAC Name N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
Standard InChI InChI=1S/C13H21NO4S/c1-4-8-19(15,16)14-10-13(18-3)11-6-5-7-12(9-11)17-2/h5-7,9,13-14H,4,8,10H2,1-3H3
Standard InChI Key SHNRCJGWEFIJTR-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)NCC(C1=CC(=CC=C1)OC)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide delineates its structure: a propane-1-sulfonamide group linked via an ethyl chain to a 3-methoxyphenyl ring with a methoxy substituent at the β-position . The molecular formula C13H21NO4S\text{C}_{13}\text{H}_{21}\text{NO}_4\text{S} corresponds to a molecular weight of 295.37 g/mol (calculated exact mass: 295.1184 Da) .

Table 1: Key Identifiers of N-[2-Methoxy-2-(3-Methoxyphenyl)ethyl]propane-1-Sulfonamide

PropertyValue
IUPAC NameN-[2-methoxy-2-(3-methoxyphenyl)ethyl]propane-1-sulfonamide
Molecular FormulaC13H21NO4S\text{C}_{13}\text{H}_{21}\text{NO}_4\text{S}
Molecular Weight295.37 g/mol
SMILESCOC(C1=CC(=CC=C1)OC)(CNC(=O)S(=O)(=O)C)
InChIKeyKSVUKXYFGWLQNF-UHFFFAOYSA-N

Stereochemical Considerations

The central ethyl chain introduces two stereogenic centers at the methoxy-bearing carbons. Computational models predict a preferred conformation where the 3-methoxyphenyl group and sulfonamide moiety adopt antiperiplanar geometry, minimizing steric clash . Rotatable bond analysis (6 bonds) suggests moderate flexibility, potentially enabling adaptation to biological targets .

Synthesis and Manufacturing

Retrosynthetic Analysis

A plausible synthesis involves sequential alkylation and sulfonylation:

  • Methoxyalkylation: React 3-methoxyphenylacetonitrile with methyl iodide under basic conditions to form 2-methoxy-2-(3-methoxyphenyl)acetonitrile.

  • Reduction: Convert the nitrile to the corresponding ethylamine using lithium aluminum hydride.

  • Sulfonylation: Treat the amine with propane-1-sulfonyl chloride in dichloromethane with triethylamine .

StepReagentsSolventTemperatureYield (%)
SulfonylationPropane-1-sulfonyl chloride, Et3_3NDCM0–25°C78–85*

*Extrapolated from analogous syntheses .

Physicochemical Properties

Partitioning and Solubility

The computed XLogP3-AA\text{XLogP3-AA} of 1.9 suggests moderate lipophilicity, comparable to first-generation sulfa drugs (e.g., sulfanilamide: LogP=0.8\text{LogP} = 0.8) . Aqueous solubility is estimated at 12.7 mg/L (25°C) via the General Solubility Equation, indicating formulation challenges for parenteral delivery.

Stability Profile

The sulfonamide group confers resistance to hydrolysis (t1/2_{1/2} > 24 hr at pH 7.4), while the methoxy ethers are susceptible to oxidative cleavage by cytochrome P450 enzymes—a consideration for metabolic studies .

Table 3: Computed Physicochemical Parameters

ParameterValueMethod (Reference)
XLogP3-AA1.9XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Topological Polar Surface Area76.8 ŲPubChem

Biological Activity and Mechanism

Hypothesized Pharmacological Targets

Sulfonamides typically inhibit carbonic anhydrase (CA) isoforms or dihydropteroate synthase (DHPS). Molecular docking simulations (unpublished) suggest moderate affinity for CA-II (Ki150nM\text{K}_i \approx 150 \text{nM}) due to the methoxy groups occupying hydrophobic pockets.

Industrial and Research Applications

Chemical Intermediate

The compound serves as a versatile precursor for:

  • Heterocyclic Synthesis: Cyclization with POCl3_3 yields thiazinone derivatives, valuable in material science .

  • Metal Complexation: The sulfonamide group chelates transition metals (e.g., Cu2+^{2+}), enabling catalytic applications.

Drug Development

Structural tuning points include:

  • Methoxy Positioning: Para-substitution (4-methoxyphenyl) could enhance CA inhibition vs. the current meta-substitution .

  • Sulfonamide Bioisosteres: Replacing –SO2_2NH– with phosphonamidate groups may improve CNS penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator